Cross-Species Balanced Potency: C19H18Cl2N4O3 vs. G140 vs. G150 vs. RU.521 on Human and Mouse cGAS
cGAS-IN-4 (C19H18Cl2N4O3) achieves balanced dual-species biochemical potency with only a 5.5-fold difference between human and mouse cGAS isoforms, in contrast to all major chemical probe comparators. In the same biochemical assay format (cGAS Kinase-Glo), cGAS-IN-4 inhibits h-cGAS with IC50 = 32 nM and m-cGAS with IC50 = 5.8 nM [1]. By comparison, G140 shows a 31.6-fold species gap (h-cGAS IC50 = 14.0 nM, m-cGAS IC50 = 442 nM) ; G150 is essentially human-specific with >2,450-fold selectivity (h-cGAS IC50 = 10.2 nM, m-cGAS IC50 ≈ 25,000 nM) ; and RU.521 exhibits reversed, mouse-biased selectivity of 27-fold (h-cGAS IC50 = 2,940 nM, m-cGAS IC50 = 110 nM) . The molecular basis for cGAS-IN-4's balanced potency lies in its pyrimidine amide scaffold, which was rationally designed via structure-guided hybridization to productively engage both the human T309 and mouse I309 residue environments in the GTP-binding pocket [1].
| Evidence Dimension | Biochemical potency on human and mouse cGAS isoforms |
|---|---|
| Target Compound Data | h-cGAS IC50 = 32 nM; m-cGAS IC50 = 5.8 nM; species ratio (h/m) = 5.5-fold |
| Comparator Or Baseline | G140: h-cGAS IC50 = 14 nM, m-cGAS IC50 = 442 nM, ratio = 31.6-fold; G150: h-cGAS IC50 = 10.2 nM, m-cGAS IC50 ≈ 25,000 nM, ratio > 2,450-fold; RU.521: h-cGAS IC50 = 2,940 nM, m-cGAS IC50 = 110 nM, ratio = 0.037 (mouse-biased) |
| Quantified Difference | cGAS-IN-4 achieves sub-100 nM potency in both species simultaneously; all comparators fail in at least one species (>400 nM or inactive). The species-selectivity index (5.5-fold) is 6- to 450-fold narrower than comparators. |
| Conditions | Biochemical cGAS inhibition assay (Kinase-Glo format); purified recombinant human and mouse cGAS catalytic domains; data represent mean of ≥2 independent experiments |
Why This Matters
Only cGAS-IN-4 enables a single compound to be used for both human mechanistic studies and mouse in vivo disease models without requiring a species-matched backup compound, reducing procurement complexity and ensuring pharmacological continuity across the translational pipeline.
- [1] Cyr P, Fader LD, Burch JD, et al. Discovery of Potent and Orally Bioavailable Pyrimidine Amide cGAS Inhibitors via Structure-Guided Hybridization. ACS Med Chem Lett. 2024;15(12):2201-2209. DOI: 10.1021/acsmedchemlett.4c00471. View Source
